N-(4-bromophenyl)-7-chloroquinazolin-4-amine
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Overview
Description
N-(4-bromophenyl)-7-chloroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a bromophenyl group at the nitrogen atom and a chlorine atom at the 7th position of the quinazoline ring. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-7-chloroquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroquinazoline and 4-bromoaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 4-chloroquinazoline is reacted with 4-bromoaniline under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing advanced purification techniques like column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-7-chloroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Various substituted quinazolines depending on the substituent introduced.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
N-(4-bromophenyl)-7-chloroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiproliferative agent.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-7-chloroquinazolin-4-amine involves:
Molecular Targets: It targets specific enzymes and receptors in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Another compound with a bromophenyl group and similar biological activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a bromophenyl group and is studied for its antimicrobial properties.
Uniqueness
N-(4-bromophenyl)-7-chloroquinazolin-4-amine is unique due to its specific quinazoline structure, which imparts distinct biological activities and makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-7-chloroquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBHDFJWWPLMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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